molecular formula C12H13F3O3 B6601049 butyl 5-(difluoromethoxy)-2-fluorobenzoate CAS No. 2031260-61-2

butyl 5-(difluoromethoxy)-2-fluorobenzoate

Cat. No.: B6601049
CAS No.: 2031260-61-2
M. Wt: 262.22 g/mol
InChI Key: WEYOZQRUODGMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 5-(difluoromethoxy)-2-fluorobenzoate is a chemical compound that belongs to the class of fluorinated benzoates It is characterized by the presence of a butyl ester group, a difluoromethoxy group, and a fluorine atom attached to a benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 5-(difluoromethoxy)-2-fluorobenzoate typically involves the esterification of 5-(difluoromethoxy)-2-fluorobenzoic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Butyl 5-(difluoromethoxy)-2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms and the ester group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Butyl 5-(difluoromethoxy)-2-fluorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its fluorinated groups, which often enhance biological activity.

    Industry: In the agrochemical industry, it can be used to develop new pesticides and herbicides with enhanced efficacy and environmental stability.

Mechanism of Action

The mechanism of action of butyl 5-(difluoromethoxy)-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds. The difluoromethoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 5-(trifluoromethoxy)-2-fluorobenzoate
  • Butyl 5-(difluoromethoxy)-2-chlorobenzoate
  • Butyl 5-(difluoromethoxy)-2-bromobenzoate

Uniqueness

Butyl 5-(difluoromethoxy)-2-fluorobenzoate is unique due to the specific combination of its functional groups. The difluoromethoxy group provides a balance between lipophilicity and hydrophilicity, while the fluorine atom enhances metabolic stability and binding affinity. This combination makes it a valuable compound for developing new pharmaceuticals and agrochemicals with improved properties.

Properties

IUPAC Name

butyl 5-(difluoromethoxy)-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3/c1-2-3-6-17-11(16)9-7-8(18-12(14)15)4-5-10(9)13/h4-5,7,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYOZQRUODGMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(C=CC(=C1)OC(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.